1-(3,4-dimethoxybenzyl)-3-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)urea
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Overview
Description
1-(3,4-dimethoxybenzyl)-3-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)urea is a synthetic organic compound that features a urea moiety linked to a benzyl group and a pyrazole ring. Compounds of this nature are often explored for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Exploration as a drug candidate for various diseases.
Industry: Use in the synthesis of advanced materials or as a catalyst.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dimethoxybenzyl)-3-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)urea typically involves the following steps:
Formation of the Benzyl Intermediate: The starting material, 3,4-dimethoxybenzyl chloride, is reacted with an appropriate nucleophile to form the benzyl intermediate.
Pyrazole Derivative Synthesis: The pyrazole ring is synthesized through the reaction of hydrazine with a diketone or similar precursor.
Coupling Reaction: The benzyl intermediate is then coupled with the pyrazole derivative under suitable conditions to form the final urea compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-dimethoxybenzyl)-3-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The benzyl and pyrazole moieties can participate in substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce halogen atoms or other functional groups.
Mechanism of Action
The mechanism of action of 1-(3,4-dimethoxybenzyl)-3-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)urea would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-dimethoxybenzyl)-3-(2-(1H-pyrazol-3-yl)ethyl)urea: Lacks the dimethyl groups on the pyrazole ring.
1-(3,4-dimethoxybenzyl)-3-(2-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl)urea: Different substitution pattern on the pyrazole ring.
Uniqueness
1-(3,4-dimethoxybenzyl)-3-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)urea is unique due to its specific substitution pattern, which may confer distinct biological or chemical properties compared to similar compounds.
Properties
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-[2-(1,5-dimethylpyrazol-3-yl)ethyl]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O3/c1-12-9-14(20-21(12)2)7-8-18-17(22)19-11-13-5-6-15(23-3)16(10-13)24-4/h5-6,9-10H,7-8,11H2,1-4H3,(H2,18,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBAGOCYDPWOOBD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)CCNC(=O)NCC2=CC(=C(C=C2)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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